

solubility and stability of 2-Methyl-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-5-sulfamoylbenzoic acid

Cat. No.: B1364111

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **2-Methyl-5-sulfamoylbenzoic Acid** for Drug Development Professionals

Executive Summary

2-Methyl-5-sulfamoylbenzoic acid is a molecule of interest in pharmaceutical development, possessing a unique combination of functional groups that dictate its physicochemical behavior. A comprehensive understanding of its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful formulation development, ensuring optimal bioavailability, shelf-life, and patient safety. This guide provides a detailed exploration of the theoretical principles and practical methodologies required to characterize these critical attributes. As a senior application scientist, the narrative emphasizes the causality behind experimental choices, grounding protocols in authoritative standards and providing a logical framework for researchers, scientists, and drug development professionals to follow. We will delve into robust methods for determining thermodynamic solubility and systematically uncover potential degradation pathways through a structured forced degradation program, thereby enabling the development of stable and efficacious drug products.

Introduction: The Physicochemical Foundation of a Molecule

The journey of a drug candidate from discovery to a marketable therapeutic is paved with rigorous scientific evaluation. Among the most critical early assessments are the

characterization of solubility and stability. These intrinsic properties govern everything from the drug's absorption in the body to its required storage conditions and shelf-life.

Chemical Identity of 2-Methyl-5-sulfamoylbenzoic Acid

To understand its behavior, we must first examine its structure.

- Molecular Formula: C₈H₉NO₄S[\[1\]](#)
- Molecular Weight: 215.23 g/mol [\[1\]](#)
- IUPAC Name: **2-methyl-5-sulfamoylbenzoic acid**[\[1\]](#)
- CAS Number: 20532-14-3[\[2\]](#)

The molecule incorporates three key functional groups on a benzene ring:

- A carboxylic acid (-COOH): This acidic group is ionizable, making its contribution to solubility highly dependent on pH.
- A sulfonamide (-SO₂NH₂): This polar group can participate in hydrogen bonding, generally enhancing aqueous solubility.
- A methyl group (-CH₃): This nonpolar group contributes to the molecule's hydrophobicity.

The interplay between the hydrophilic carboxylic acid and sulfonamide groups and the hydrophobic methyl-substituted aromatic ring defines its overall physicochemical profile.

The Critical Role of Solubility and Stability in Drug Development

A drug substance's success is intrinsically linked to its physical and chemical properties.

- Solubility directly influences a drug's bioavailability. For oral dosage forms, a compound must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a leading cause of failure for new drug candidates.

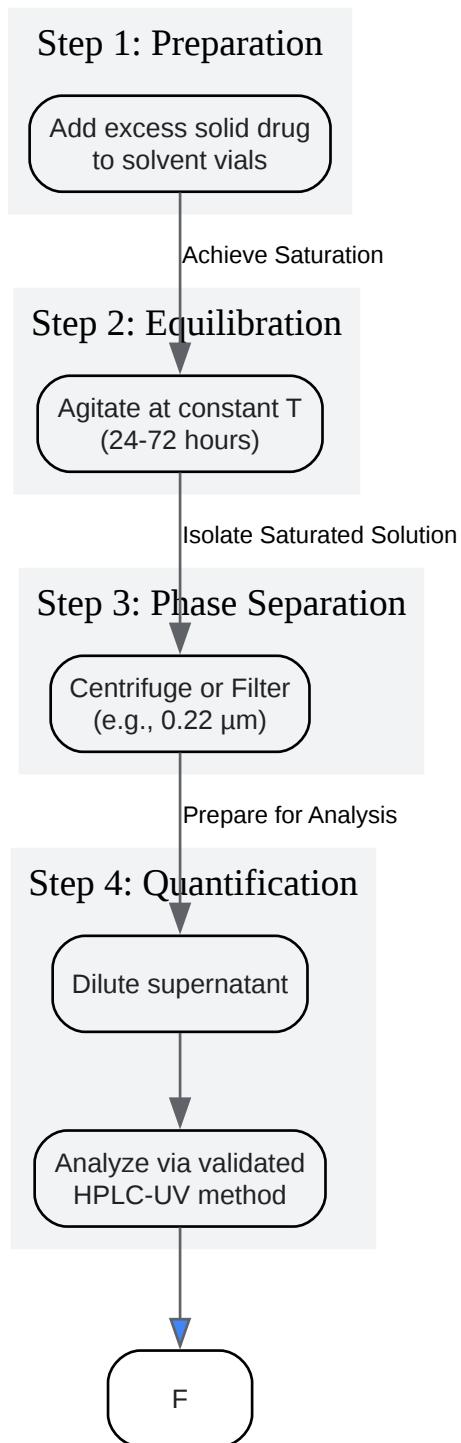
- Stability determines the drug's shelf-life and the potential for forming harmful degradation products.^[3] A comprehensive stability profile, established through forced degradation studies, is essential for identifying likely degradation products, developing stability-indicating analytical methods, and selecting appropriate formulations and packaging to protect the drug substance.^{[3][4]} Regulatory bodies like the FDA and ICH mandate these studies to ensure the safety and efficacy of the final product over time.^[3]

Solubility Profile: From Theory to Practice

Determining the solubility of **2-Methyl-5-sulfamoylbenzoic acid** requires a multi-faceted approach, combining theoretical predictions with empirical measurements.

Theoretical Assessment: Predicting Solubility Behavior

The molecule's structure suggests a classic amphiphilic nature. The carboxylic acid group (with a pKa similar to benzoic acid, ~4.2) will be predominantly in its neutral, less soluble form at low pH and will ionize to its highly soluble carboxylate form as the pH increases above its pKa. This makes its aqueous solubility exquisitely sensitive to pH. The sulfonamide group is generally a weak acid, and its contribution to solubility is primarily through its polarity and hydrogen bonding capacity.


Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the equilibrium shake-flask method. This approach ensures that a true equilibrium is reached between the dissolved and solid forms of the compound, providing a definitive solubility value under specific conditions.

- Preparation: Add an excess amount of solid **2-Methyl-5-sulfamoylbenzoic acid** to a series of vials containing the desired solvent (e.g., water, pH buffers, ethanol, acetonitrile). The excess solid is crucial to ensure saturation.
- Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours). This extended time is necessary to ensure the system reaches thermodynamic equilibrium.

- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter the sample (e.g., using a 0.22 μm PVDF syringe filter) or centrifuge at high speed to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
- Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

This protocol is a self-validating system because the presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved, a core requirement for measuring true equilibrium solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Quantitative Analysis: The Backbone of Solubility Data

A robust and validated analytical method is paramount for accurate quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application.

- Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m) is a good starting point.
- Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate or formate) with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure consistent ionization of the carboxylic acid group and good peak shape.[5]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λ_{max}).
- Calibration: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve. The concentration of the unknown samples is then determined by interpolation from this curve.
- Validation: The method must be validated for specificity, linearity, accuracy, precision, and range to ensure reliable results.

Data Presentation: Solubility Across Solvent Systems

Quantitative solubility data should be presented clearly for easy comparison. While specific experimental data for **2-Methyl-5-sulfamoylbenzoic acid** is not widely published, the following table serves as a template for presenting results obtained from the protocol above. For context, benzoic acid itself shows higher solubility in organic solvents like ethanol and acetone compared to water.[6]

Table 1: Thermodynamic Solubility of **2-Methyl-5-sulfamoylbenzoic Acid**

Solvent System	Temperature (°C)	Solubility (mg/mL)	Solubility (molar)
0.1 N HCl (pH ~1.2)	25	(Experimental Value)	(Calculated Value)
pH 4.5 Acetate Buffer	25	(Experimental Value)	(Calculated Value)
pH 7.4 Phosphate Buffer	25	(Experimental Value)	(Calculated Value)
Water	25	(Experimental Value)	(Calculated Value)
Ethanol	25	(Experimental Value)	(Calculated Value)
Acetonitrile	25	(Experimental Value)	(Calculated Value)

| Propylene Glycol | 25 | (Experimental Value) | (Calculated Value) |

Stability Profile: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.^[3] Its primary purpose is not to determine shelf-life but to identify potential degradation products and establish a "stability-indicating" analytical method capable of separating these degradants from the parent compound.^[7]

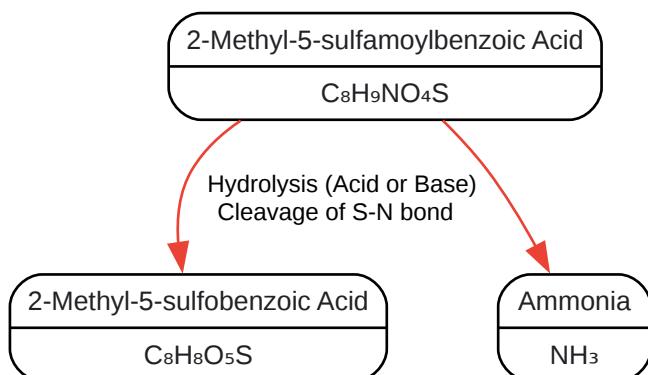
The "Why" and "When" of Forced Degradation Studies

These studies are typically performed during Phase III of drug development to provide a comprehensive understanding of the molecule's intrinsic stability.^[3] The key objectives are:

- To establish likely degradation pathways.^[4]
- To elucidate the structure of degradation products.
- To demonstrate the specificity of the analytical method.^[7]
- To inform formulation and packaging development.^[4]

A good forced degradation study aims for a target degradation of 5-20%.[\[8\]](#) Degradation below 5% may not generate sufficient quantities of degradants for detection, while degradation above 20% can lead to secondary degradation, complicating the analysis.[\[4\]](#)

Experimental Protocols for Forced Degradation


A standard stress testing program exposes the drug substance in solution (typically at ~1 mg/mL) and as a solid to hydrolytic, oxidative, thermal, and photolytic stress.[\[8\]](#)

- Acid Hydrolysis: Dissolve the compound in 0.1 N HCl. Heat at 60-80 °C for a set period (e.g., 2, 8, 24 hours).
- Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Heat at 60-80 °C for a set period.
- Neutral Hydrolysis: Dissolve the compound in water. Heat at 60-80 °C for a set period.
- Rationale: These conditions test the susceptibility of functional groups, particularly the sulfonamide and carboxylic acid ester (if it were present), to hydrolysis.
- Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
- Rationale: This tests the molecule's vulnerability to oxidation. The aromatic ring and methyl group are potential sites of oxidation.
- Solution: Heat a solution of the compound at a high temperature (e.g., 80 °C).
- Solid State: Expose the solid powder to dry heat (e.g., 105 °C) for an extended period.
- Rationale: This assesses the intrinsic thermal stability of the molecule in both solid and solution states.
- Procedure: Expose a solution and the solid powder to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

- Rationale: This determines if the molecule is light-sensitive, a critical factor for packaging decisions.

Elucidating Potential Degradation Pathways

The sulfonamide moiety is a known site for chemical degradation. One of the most common pathways is the hydrolysis of the sulfur-nitrogen bond.

[Click to download full resolution via product page](#)

Caption: Hypothetical Hydrolysis Pathway for the Sulfonamide Moiety.

Analysis of the stressed samples by LC-MS/MS is crucial for identifying the mass of the degradants, which provides vital clues for structure elucidation.

Data Interpretation and Mass Balance

The results should be tabulated to provide a clear overview of the stability profile. The concept of mass balance is a critical self-validating check. It confirms that the decrease in the parent drug concentration is quantitatively matched by the sum of the concentrations of all formed degradation products. A good mass balance (typically 95-105%) provides confidence that the analytical method is capable of detecting all significant degradants.

Table 2: Summary of Forced Degradation Results for **2-Methyl-5-sulfamoylbenzoic Acid**

Stress Condition	Duration/Temper	% Assay of Parent	% Degradation	No. of Degradants	Mass Balance (%)
0.1 N HCl	24 h / 80°C	(Experimental Value)	(Calculated Value)	(Experimental Value)	(Calculated Value)
0.1 N NaOH	8 h / 80°C	(Experimental Value)	(Calculated Value)	(Experimental Value)	(Calculated Value)
3% H ₂ O ₂	24 h / RT	(Experimental Value)	(Calculated Value)	(Experimental Value)	(Calculated Value)
Thermal (Solid)	48 h / 105°C	(Experimental Value)	(Calculated Value)	(Experimental Value)	(Calculated Value)

| Photolytic (Solid) | ICH Q1B | (Experimental Value) | (Calculated Value) | (Experimental Value)
| (Calculated Value) |

Conclusion: A Synopsis for the Drug Developer

A thorough characterization of **2-Methyl-5-sulfamoylbenzoic acid** reveals a molecule with distinct physicochemical properties that must be carefully managed during drug development.

- Solubility Insights: The pH-dependent nature of its aqueous solubility is a critical formulation parameter. For oral dosage forms, this suggests that dissolution rates may vary in different regions of the gastrointestinal tract. Formulations may require pH modifiers or solubilization technologies to ensure consistent absorption.
- Stability Insights: The forced degradation studies provide a roadmap of its potential liabilities. If, for instance, the molecule shows significant degradation under oxidative stress, the inclusion of antioxidants in the formulation and packaging under an inert atmosphere (e.g., nitrogen) should be considered. Susceptibility to hydrolysis would necessitate strict control over moisture content in the final product.

By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive data package for **2-Methyl-5-sulfamoylbenzoic acid**. This knowledge

is not only essential for overcoming formulation challenges but also forms the bedrock of a successful regulatory submission, ultimately ensuring a safe, stable, and effective medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. cipac.org [cipac.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [solubility and stability of 2-Methyl-5-sulfamoylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1364111#solubility-and-stability-of-2-methyl-5-sulfamoylbenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com